1H-Pyrazole-1-acetic acid, 5-[(4-fluorophenyl)methyl]-3-(4-pyridinyl)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl [5-(4-fluorobenzyl)-3-pyridin-4-yl-1H-pyrazol-1-yl]acetate is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a 4-fluorobenzyl group, a pyridin-4-yl group, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-1-acetic acid, 5-[(4-fluorophenyl)methyl]-3-(4-pyridinyl)-, methyl ester typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the 4-Fluorobenzyl Group: The 4-fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-fluorobenzyl bromide and the pyrazole intermediate.
Attachment of the Pyridin-4-yl Group: The pyridin-4-yl group can be attached through a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative of pyridine.
Esterification: The final step involves the esterification of the pyrazole derivative with methyl chloroacetate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl [5-(4-fluorobenzyl)-3-pyridin-4-yl-1H-pyrazol-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Methyl [5-(4-fluorobenzyl)-3-pyridin-4-yl-1H-pyrazol-1-yl]acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-1-acetic acid, 5-[(4-fluorophenyl)methyl]-3-(4-pyridinyl)-, methyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-(4-fluorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate: Similar structure but with a phenyl group instead of a pyridin-4-yl group.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Contains a naphthalen-1-yl group instead of a pyridin-4-yl group.
Uniqueness
Methyl [5-(4-fluorobenzyl)-3-pyridin-4-yl-1H-pyrazol-1-yl]acetate is unique due to the presence of both the 4-fluorobenzyl and pyridin-4-yl groups, which confer distinct chemical and biological properties. This combination of substituents can enhance its binding affinity to specific targets and improve its pharmacokinetic profile.
Properties
Molecular Formula |
C18H16FN3O2 |
---|---|
Molecular Weight |
325.3 g/mol |
IUPAC Name |
methyl 2-[5-[(4-fluorophenyl)methyl]-3-pyridin-4-ylpyrazol-1-yl]acetate |
InChI |
InChI=1S/C18H16FN3O2/c1-24-18(23)12-22-16(10-13-2-4-15(19)5-3-13)11-17(21-22)14-6-8-20-9-7-14/h2-9,11H,10,12H2,1H3 |
InChI Key |
KWKWOUVEWZLOLC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C(=CC(=N1)C2=CC=NC=C2)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.